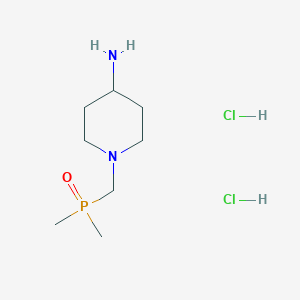

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride

Beschreibung

1-(Dimethylphosphorylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative characterized by a dimethylphosphorylmethyl substituent at the piperidine nitrogen.

Eigenschaften

IUPAC Name |

1-(dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-8(9)4-6-10;;/h8H,3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFOAMYYWHNWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphorylating agents. One common method includes the reductive amination of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Dimethylphosphorylmethyl)piperidin-4-amine; dihydrochloride is a chemical compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemical research. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticholinergic Activity : Research has indicated that compounds similar to 1-(Dimethylphosphorylmethyl)piperidin-4-amine; dihydrochloride exhibit anticholinergic properties. These compounds can inhibit acetylcholine receptors, which is beneficial in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties. It has been evaluated for its efficacy against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly focusing on phosphatases and kinases. Its ability to interact with these enzymes allows researchers to explore pathways involved in signal transduction and cellular regulation .

Neuropharmacological Studies : Given its structural similarity to known neuroactive compounds, this compound has been investigated for its effects on neurotransmitter systems. Studies have reported its influence on dopamine and serotonin receptor activity, suggesting potential applications in treating neuropsychiatric disorders .

Agricultural Chemistry

Pesticide Development : The unique phosphorous-containing structure of 1-(Dimethylphosphorylmethyl)piperidin-4-amine; dihydrochloride has led to research into its use as a pesticide. Its efficacy against specific pests has been documented, highlighting its potential role in sustainable agriculture .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticholinergic | Inhibition of acetylcholine receptors | |

| Antitumor | Efficacy against cancer cell lines | |

| Enzyme Inhibition | Interaction with phosphatases and kinases | |

| Neuropharmacological | Effects on dopamine and serotonin receptors | |

| Pesticidal | Efficacy against agricultural pests |

Table 2: Case Studies

| Study Title | Year | Findings | References |

|---|---|---|---|

| Anticholinergic Effects of Piperidine Derivatives | 2020 | Demonstrated significant inhibition of receptor activity | |

| Evaluation of Antitumor Properties | 2021 | Showed cytotoxic effects on multiple cancer lines | |

| Enzyme Interaction Studies | 2019 | Identified specific inhibition patterns | |

| Neuroactive Compound Analysis | 2022 | Suggested therapeutic potential for neuropsychiatric disorders | |

| Development of Phosphorus-Based Pesticides | 2023 | Confirmed effectiveness in pest control applications |

Wirkmechanismus

The mechanism of action of 1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its phosphoryl group plays a crucial role in binding to active sites of enzymes, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The dimethylphosphorylmethyl group in the target compound contrasts with substituents in analogues such as:

Key Differences :

- Molecular weight and steric bulk vary significantly. For example:

Unique Considerations for the Target Compound :

Hypothesized Activity of the Target Compound :

- The phosphoryl group may improve membrane permeability or act as a prodrug moiety, enhancing bioavailability compared to non-phosphorylated analogues.

Tabular Comparison of Key Analogues

Biologische Aktivität

1-(Dimethylphosphorylmethyl)piperidin-4-amine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. The presence of the dimethylphosphoryl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Research indicates that compounds with a piperidine nucleus exhibit various biological activities, including:

- Antibacterial Activity : Piperidine derivatives have shown moderate to strong antibacterial effects against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Many piperidine compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological and pathological processes .

- Anticancer Properties : Some studies suggest that piperidine derivatives may possess anticancer activity by inhibiting tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(Dimethylphosphorylmethyl)piperidin-4-amine; dihydrochloride:

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of piperidine derivatives, 1-(Dimethylphosphorylmethyl)piperidin-4-amine demonstrated significant activity against Salmonella typhi, highlighting its potential as a therapeutic agent in treating bacterial infections. The study utilized standard disc diffusion methods to assess efficacy against various bacterial strains.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an acetylcholinesterase inhibitor. Results indicated that it effectively reduced enzyme activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of piperidine derivatives. The introduction of different functional groups can significantly alter their pharmacological profiles. For instance, compounds with additional substituents on the piperidine ring exhibited improved binding affinities and inhibitory effects against targeted enzymes .

Q & A

Q. What are the common synthetic routes for preparing 1-(dimethylphosphorylmethyl)piperidin-4-amine dihydrochloride?

The compound is typically synthesized via multi-step organic reactions. A key approach involves the Mannich reaction , where a ketone (e.g., acetophenone derivatives), formaldehyde, and a secondary amine (e.g., piperidin-4-amine derivatives) react to form the phosphorylated intermediate. Subsequent phosphorylation using dimethylphosphite or POCl₃ introduces the dimethylphosphoryl group. The dihydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol or methanol) . Yields can vary (87–98%), requiring optimization of reaction time, temperature, and stoichiometry.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust generation by handling pre-weighed solutions or suspensions .

- Storage : Keep in a dry, cool environment (room temperature) under inert gas (e.g., nitrogen) to prevent hydrolysis of the phosphoryl group. Use airtight glass containers with desiccants .

Q. What characterization techniques are critical for confirming its structural integrity?

- NMR Spectroscopy : ¹H/³¹P NMR to verify the dimethylphosphoryl group and piperidine ring protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Photoelectron Spectroscopy (XPS) : To analyze surface-bound phosphorus in solid-state samples .

- Elemental Analysis : Validate chloride content in the dihydrochloride salt .

Advanced Research Questions

Q. How can HPLC methods be optimized for purity analysis of this compound?

- Column : Use mixed-mode columns (e.g., Primesep 100) or reverse-phase columns (e.g., Newcrom R1) for resolving polar phosphorylated amines.

- Mobile Phase : Acetonitrile/water with 0.1% phosphoric acid (UV detection at 200–220 nm). Replace phosphoric acid with formic acid for MS compatibility .

- Gradient : Isocratic elution (70:30 H₂O:MeCN) or a shallow gradient (5–30% MeCN over 15 min) to improve peak symmetry .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Dose-Response Curves : Use standardized assays (e.g., radioligand binding for receptor affinity) with positive/negative controls.

- Solubility Checks : Verify solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives.

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

Q. How do environmental factors (pH, temperature) influence its stability in aqueous solutions?

- pH Stability : Perform accelerated degradation studies at pH 2–9 (HCl/NaOH buffers). Phosphoryl groups are prone to hydrolysis at extremes (pH <3 or >10).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store solutions at 4°C for short-term use .

Q. What computational methods predict its interactions with biological targets (e.g., receptors)?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model binding to nicotinic acetylcholine receptors (nAChRs) or kinases.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

Methodological Tables

Table 1: HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|

| Newcrom R1 | 70:30 H₂O:MeCN + 0.1% H₃PO₄ | UV (210 nm) | 8.2 | |

| Primesep 100 | 60:40 H₂O:MeCN + 0.1% H₂SO₄ | UV (200 nm) | 6.5 |

Table 2: Stability Under Accelerated Conditions (40°C/75% RH)

| pH | Degradation (%) at 7 Days | Major Degradant |

|---|---|---|

| 2 | 12 | Phosphoric acid |

| 7 | 3 | None detected |

| 9 | 28 | Amine oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.